[(3S,4R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol
Description
[(3S,4R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrrolidine ring, a benzofuran moiety, and a pyrazole group, making it an interesting subject for scientific research.
Properties
IUPAC Name |
[(3S,4R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-21-10-16(9-20-21)18-12-22(11-17(18)13-23)6-4-14-2-3-19-15(8-14)5-7-24-19/h2-3,8-10,17-18,23H,4-7,11-13H2,1H3/t17-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJSIMWAAUTRPB-ROUUACIJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC2CO)CCC3=CC4=C(C=C3)OCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2CN(C[C@H]2CO)CCC3=CC4=C(C=C3)OCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the benzofuran and pyrazole groups, and the final attachment of the methanol group. Each step requires specific reagents and conditions to ensure the correct stereochemistry and functional group placement.
Formation of the Pyrrolidine Ring: This step may involve the cyclization of a suitable precursor, such as an amino alcohol, under acidic or basic conditions.
Introduction of the Benzofuran Moiety: This can be achieved through a Friedel-Crafts acylation reaction, followed by reduction and cyclization to form the dihydrobenzofuran ring.
Attachment of the Pyrazole Group: This step may involve the reaction of a suitable pyrazole derivative with the intermediate compound, using coupling reagents such as EDCI or DCC.
Final Attachment of the Methanol Group: This can be accomplished through a nucleophilic substitution reaction, where a hydroxyl group is introduced to the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
[(3S,4R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2), alkyl halides, and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
[(3S,4R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and stereochemistry.
Biology: It may serve as a ligand for studying protein-ligand interactions, enzyme inhibition, and receptor binding.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of [(3S,4R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes, receptors, or proteins. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
[(3S,4R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol can be compared with other similar compounds, such as:
[(3S,4R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]ethanol: This compound has an ethanol group instead of a methanol group, which may affect its reactivity and interactions.
[(3S,4R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]amine: This compound has an amine group instead of a methanol group, which may influence its biological activity and binding properties.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
